N-methyl-1-(1H-1,2,3-triazol-4-yl)methanamine hydrochloride
Overview
Description
N-methyl-1-(1H-1,2,3-triazol-4-yl)methanamine hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
N-methyl-1-(1H-1,2,3-triazol-4-yl)methanamine hydrochloride is a complex compound with a variety of potential targets. HDACs are a group of enzymes that remove acetyl groups from lysine residues in histone proteins . They play a crucial role in regulating gene expression and are deeply involved in numerous cellular processes .
Mode of Action
The compound interacts with its target, HDAC2, by inhibiting its activity . This inhibition occurs at a low micromolar range, indicating a potent interaction .
Biochemical Pathways
The inhibition of HDAC2 by this compound affects the acetylation state of histones, thereby influencing gene expression . This can lead to changes in various biochemical pathways, particularly those involved in cell proliferation, apoptosis, and differentiation . The exact downstream effects of these changes depend on the specific genes affected and the cellular context.
Pharmacokinetics
Some related compounds have been found to exhibit desirable characteristics for anticancer compounds, suggesting that this compound may also have favorable pharmacokinetic properties .
Result of Action
The inhibition of HDAC2 by this compound can lead to significant molecular and cellular effects. For instance, it has been shown to exhibit cytotoxicity in various human cancer cell lines, including SW620 (colon cancer), PC3 (prostate cancer), and AsPC-1 (pancreatic cancer) . This suggests that the compound’s action could potentially lead to the death of cancer cells.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s activity can be enhanced in the presence of Cu (I), which it stabilizes towards disproportionation and oxidation . .
Biochemical Analysis
Biochemical Properties
N-methyl-1-(1H-1,2,3-triazol-4-yl)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with endothelial growth factor receptor (EGFR), influencing its activity . The compound’s interactions with enzymes such as cytochrome P450 can lead to either inhibition or activation of these enzymes, affecting metabolic pathways and drug metabolism .
Cellular Effects
This compound impacts various types of cells and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to modulate the activity of signaling pathways like the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular functions such as apoptosis and cell cycle regulation .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes and receptors, altering their conformation and activity. For instance, its interaction with cytochrome P450 enzymes can lead to either inhibition or activation, affecting the metabolism of other compounds . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, but its degradation products can have different biological activities . Long-term exposure to the compound can lead to changes in cellular functions, such as altered cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing cell proliferation and differentiation . At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s impact changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels . The compound can also affect the activity of other enzymes and cofactors, leading to changes in metabolic pathways and the production of different metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution can affect its biological activity and the overall cellular response .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(1H-1,2,3-triazol-4-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a “click” chemistry approach, which involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and produces the triazole ring in high yields.
Methylation: The triazole ring is then methylated using methyl iodide or a similar methylating agent under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(1H-1,2,3-triazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Complexation: The compound can form complexes with metal ions, which can be useful in catalysis and materials science.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various alkylated or acylated derivatives, while oxidation and reduction can produce different triazole-based compounds.
Scientific Research Applications
N-methyl-1-(1H-1,2,3-triazol-4-yl)methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to inhibit enzymes like carbonic anhydrase.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as corrosion inhibitors and photostabilizers.
Bioconjugation: The compound’s ability to form stable complexes with metal ions makes it useful in bioconjugation techniques, which are essential in biochemical research.
Comparison with Similar Compounds
Similar Compounds
1-(1H-1,2,3-triazol-4-yl)methanamine hydrochloride: Similar structure but lacks the N-methyl group.
N-methyl-1-(1H-1,2,4-triazol-4-yl)methanamine hydrochloride: Similar structure but with a different triazole isomer.
N-methyl-1-(1H-1,2,3-triazol-4-yl)ethanamine hydrochloride: Similar structure but with an ethyl group instead of a methylene group.
Uniqueness
N-methyl-1-(1H-1,2,3-triazol-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-methyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with molecular targets .
Properties
IUPAC Name |
N-methyl-1-(2H-triazol-4-yl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.ClH/c1-5-2-4-3-6-8-7-4;/h3,5H,2H2,1H3,(H,6,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXXBWMJZITUPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NNN=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1881293-19-1 | |
Record name | methyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.